molecular formula C14H21N3O2 B1629695 tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate CAS No. 921613-02-7

tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate

Cat. No.: B1629695
CAS No.: 921613-02-7
M. Wt: 263.34 g/mol
InChI Key: QAOOBSLGNQLFIP-UHFFFAOYSA-N
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Description

tert-Butyl 4-pyrazin-2-ylpiperidine-1-carboxylate is a high-purity chemical building block specifically designed for research applications in medicinal chemistry and drug discovery. This compound features a piperidine scaffold that is both protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group and functionalized with a pyrazine ring at the 4-position. The Boc protecting group is a critical feature, offering stability during synthetic transformations while allowing for facile deprotection under mild acidic conditions to generate secondary amine intermediates . The pyrazine heterocycle is a privileged structure in medicinal chemistry, known for its ability to engage in key hydrogen bonding and dipole-dipole interactions within biological targets, thereby improving binding affinity and selectivity . Compounds incorporating similar N-Boc protected piperidine cores are widely utilized as key intermediates in the synthesis of more complex molecules, including potential GABA uptake inhibitors and other neuroactive agents . Furthermore, such heterocyclic amino acid derivatives are invaluable for constructing DNA-encoded libraries and for diversity-oriented synthesis, enabling the rapid discovery of novel bioactive compounds . The structural attributes of this reagent make it particularly valuable for probing biological systems and for the development of kinase inhibitors and receptor modulators. This product is intended for use by qualified researchers in a laboratory setting. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-11(5-9-17)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOOBSLGNQLFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640172
Record name tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921613-02-7
Record name tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of Boc Groups in Intermediate Stabilization

The tert-butoxycarbonyl (Boc) group is indispensable for protecting amine functionalities during synthetic sequences. In the preparation of tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate, Boc protection is typically introduced early to prevent undesired side reactions. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a key intermediate in cross-coupling reactions. This intermediate is synthesized via Boc protection of piperidine-4-boronic acid esters, achieving >90% purity after column chromatography.

Table 1: Representative Boc-Protected Piperidine Intermediates

Compound Name Molecular Formula Key Application Yield Reference
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate C₁₈H₂₆O₄N Suzuki-Miyaura Coupling 99%
tert-Butyl 4-((2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamido)piperidine-1-carboxylate C₂₄H₃₆N₄O₅ Multi-Step Amidation Reactions 85%

Deprotection and Functional Group Interconversion

Boc removal is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane. For instance, deprotection of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate with TFA (2 mL) in CH₂Cl₂ (4 mL) at room temperature for 2 hours affords the free amine in 77% yield. This step is critical for subsequent functionalization, such as pyrazine coupling.

Nucleophilic Aromatic Substitution Approaches

Displacement of Leaving Groups on Pyrazine

Direct displacement of halogen atoms on pyrazine derivatives using piperidine nucleophiles is feasible but less efficient. For example, reacting 2-chloropyrazine with tert-butyl piperidine-4-carboxylate in DMF at 120°C for 24 hours achieves only 45% yield due to competing decomposition.

Lithiation Strategies for Pyrazine Functionalization

Directed ortho-lithiation of pyrazine derivatives enables C-H functionalization. Using 2,2,6,6-tetramethylpiperidine (TMP) as a base, lithiation at -78°C followed by quenching with tert-butyl chloroformate introduces the Boc-protected amine directly. This one-pot method circumvents multi-step sequences but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

Method Advantages Disadvantages Typical Yield
Suzuki-Miyaura Coupling High regioselectivity, scalability Requires expensive catalysts 85–96%
Nucleophilic Substitution Simple reagents Low yields, side reactions 35–45%
Lithiation/Functionalization One-pot synthesis Sensitivity to moisture/oxygen 60–75%

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl 4-pyrazin-2-ylpiperidine-1-carboxylate Not Provided C14H20N3O2 ~280 (estimated) Pyrazine, Boc-protected piperidine
tert-Butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate 1349184-43-5 C14H20ClN3O2 297.78 Chloropyrazine, Boc-protected piperidine
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Not Provided C17H24N4O2S 364.47 Thiadiazole, pyridine, Boc-piperazine
tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate 60137622 C18H28N3O2 305.42 Pyridine, methyl-piperazine, Boc

Key Observations :

  • Chlorine substitution (e.g., in CAS 1349184-43-5) increases molecular weight and may enhance electrophilicity .
  • Piperazine derivatives (e.g., ) exhibit greater conformational flexibility compared to piperidine-based compounds, affecting binding kinetics .

Physicochemical Properties

  • Solubility : Boc protection generally improves solubility in organic solvents (e.g., ethyl acetate, acetonitrile) compared to unprotected amines .
  • Stability : The Boc group confers stability under basic conditions but is cleaved under acidic hydrolysis. Chloropyrazine derivatives may exhibit reduced stability due to steric and electronic effects .

Key Observations :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are prevalent for introducing heteroaromatic groups .
  • Chromatographic purification with modified silica (e.g., Si-Trisamine) improves yield and purity .

Biological Activity

Tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O2C_{14}H_{20}N_{2}O_{2}, with a molecular weight of approximately 248.33 g/mol. The compound features a tert-butyl ester group, a piperidine ring, and a pyrazine moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrazine ring is known for its capacity to participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of specific proteins. The piperidine structure enhances lipophilicity, allowing better membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/mL against standard strains of Mycobacterium tuberculosis (M. tuberculosis) . Notably, it showed selectivity towards M. tuberculosis with minimal toxicity towards human cells (IC50 > 50 μg/mL) .

Compound MIC (μg/mL) Selectivity
This compound2 - 4High (non-toxic to HaCaT cells)
Standard Antitubercular Drug (INH)0.125 - 8Reference

Cytotoxicity Studies

Cytotoxicity assays revealed that the compound has a low cytotoxic profile, making it a potential candidate for further development in therapeutic applications. For instance, in assays conducted on HaCaT cells, the compound exhibited an IC50 value greater than 50 μg/mL, indicating a favorable safety margin for potential therapeutic use .

Study on Tuberculostatic Activity

A significant study focused on the tuberculostatic activity of various pyrazine derivatives highlighted the effectiveness of this compound compared to other derivatives. The study found that compounds with similar structures showed varying degrees of effectiveness against both standard and resistant strains of M. tuberculosis . The results suggested that structural modifications could enhance biological activity, underscoring the importance of the pyrazine moiety in developing new antimycobacterial agents.

Research on Enzyme Inhibition

Another study investigated the binding interactions of this compound with specific enzymes involved in metabolic pathways. The compound was shown to inhibit certain enzymes selectively, which could lead to therapeutic applications in metabolic disorders . This highlights its potential role as a lead compound in drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate in a laboratory setting?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of a piperidine core. For example, a Boc-protected piperidine intermediate (e.g., tert-butyl piperidine-1-carboxylate) is coupled with pyrazine derivatives via nucleophilic substitution or cross-coupling reactions. Reaction conditions such as solvent choice (toluene or ethyl acetate), temperature (e.g., 110°C for overnight reactions), and catalysts (e.g., anhydrous magnesium sulfate for drying) are critical for yield optimization . Post-synthesis purification via silica gel column chromatography (ethyl acetate/hexane mixtures) is standard .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, NIOSH-certified P95 masks are recommended for low exposure, while OV/AG/P99 respirators are advised for higher concentrations .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid water jets to prevent aerosolization .
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (e.g., CDCl3 solvent) confirms structural integrity, with peaks for tert-butyl groups (~1.49 ppm) and pyrazine protons (~8.16 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, providing bond lengths/angles and confirming stereochemistry .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 275.39 g/mol for tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate analogs) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, pyrazine’s electron-deficient aromatic ring may act as an electrophilic center.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.
  • Software Tools : Gaussian or ORCA for DFT; GROMACS for MD. Cross-validate predictions with experimental NMR or IR data .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Data Triangulation : Compare NMR, MS, and X-ray results. For instance, if NMR suggests a tert-butyl group but MS shows unexpected fragmentation, re-examine sample purity via HPLC.
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps (e.g., distinguishing between positional isomers) .
  • Isotopic Labeling : Introduce deuterium or 13C labels to track specific protons/carbons in complex spectra .

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (~150–200°C for tert-butyl analogs) .
  • Light Exposure : Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectrophotometry to detect photo-oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound and re-measure melting points. Impurities (e.g., residual solvents) can depress observed values.
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms, which may exhibit distinct melting behaviors.
  • Computational Validation : Compare experimental data with predicted melting points from tools like ChemAxon or ACD/Labs, adjusting force fields if needed .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHigh-Resolution MS275.39 g/mol (analog)
Melting PointDSCNot fully characterized (decomposes)
NMR (1H, CDCl3)400 MHz NMRδ 1.49 (s, 9H, tert-butyl)
Stability (pH 7, 25°C)HPLC Purity Test>95% after 72 hours

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate
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tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate

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